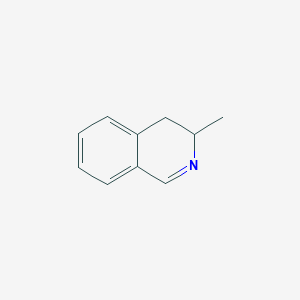

3-Methyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATHXJMZMGXQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301496 | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-78-5 | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 3-Methyl-3,4-Dihydroisoquinoline Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including G-protein-coupled receptors (GPCRs), ion channels, and enzymes. While the C1-substituted variants are widely documented, the 3-methyl-3,4-dihydroisoquinoline derivatives occupy a distinct pharmacological niche.

This guide analyzes the biological activity of these specific derivatives, focusing on their dual-action mechanism in smooth muscle modulation, their emerging role as antimicrobial agents against ESKAPE pathogens, and their potential as tubulin polymerization inhibitors. By synthesizing data from recent structure-activity relationship (SAR) studies, this document provides a roadmap for optimizing this scaffold for therapeutic applications.

Chemical Foundation & Synthesis

Structural Significance

The this compound core is characterized by a partially hydrogenated pyridine ring fused to a benzene ring. The introduction of a methyl group at the C3 position creates a chiral center, influencing the steric fit within hydrophobic binding pockets of targets like Monoamine Oxidase B (MAO-B) and L-type calcium channels.

Key SAR Features:

-

C1 Position: The primary site for aryl or alkyl substitution. Bulky aryl groups (e.g., 2-chlorophenyl) at C1 enhance lipophilicity and receptor affinity.

-

C3 Methyl Group: Provides steric bulk that restricts conformational flexibility, potentially enhancing selectivity for specific receptor subtypes (e.g., 5-HT receptors) over the non-methylated analogs.

-

C6/C7 Positions: Electron-donating groups (methoxy) are critical for maintaining electron density in the aromatic ring, facilitating

stacking interactions with protein targets.

Synthesis Protocol: Bischler-Napieralski Cyclization

The most robust method for generating the this compound core is the Bischler-Napieralski reaction. This pathway allows for the direct cyclization of

Figure 1: Synthesis Pathway of this compound Derivatives

Caption: Synthesis of this compound via Bischler-Napieralski cyclization.

Therapeutic Applications

Smooth Muscle Modulation (Spasmolytic Activity)

One of the most well-characterized derivatives is 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) . This compound acts as a potent spasmolytic agent, exhibiting a dual mechanism of action that makes it a candidate for treating motility disorders like Irritable Bowel Syndrome (IBS).

Mechanism of Action:

-

L-Type Calcium Channel Blockade: DIQ inhibits the influx of extracellular Ca

through voltage-gated L-type channels. This reduces the cytosolic Ca -

5-HT Receptor Antagonism: DIQ downregulates the expression of 5-HT

and 5-HT

Figure 2: Signaling Pathway of Smooth Muscle Relaxation by DIQ

Caption: Dual-mechanism inhibition of smooth muscle contraction by DIQ derivative.

Antimicrobial Activity

Recent studies have highlighted the efficacy of 3,4-dihydroisoquinoline derivatives against Gram-positive bacteria, specifically the ESKAPE pathogens (S. aureus, E. faecium).

-

Target Specificity: The activity is pronounced against Gram-positive strains but limited against Gram-negative bacteria (e.g., E. coli) due to the outer membrane barrier and efflux pumps (AcrAB-TolC).

-

Structure-Activity Relationship:

-

Alkynyl Substitutions: Derivatives with alkynyl chains at the C1 position show enhanced membrane permeability and bactericidal activity.

-

3-Methyl Influence: While the methyl group aids in lipophilicity, the presence of a nitrogen in the C-ring (forming a quinazoline-like structure) or specific C1-substitutions often dictates potency.

-

-

Mechanism: The primary mode of action involves the perturbation of the bacterial cell wall biosynthesis and disruption of membrane integrity, leading to leakage of intracellular components.

Anticancer Potential

Derivatives of 3,4-dihydroisoquinoline, particularly 1,4-disubstituted variants, function as tubulin polymerization inhibitors .

-

Binding Site: These compounds bind to the colchicine site of tubulin.

-

Effect: They prevent the assembly of microtubules during mitosis, causing cell cycle arrest at the G2/M phase and inducing apoptosis.

-

Potency: Specific derivatives have shown IC

values in the low micromolar range (0.64 µM) against leukemia (CEM) cell lines.[1]

Experimental Protocols

Protocol: Synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Objective: To synthesize the target compound via Bischler-Napieralski cyclization.

Reagents:

-

N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-chlorobenzamide (Precursor)

-

Phosphorus oxychloride (POCl

) -

1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the amide precursor in dry 1,2-dichloroethane under an inert atmosphere (N

). -

Cyclization: Add 3.0 equivalents of POCl

dropwise to the solution. -

Reflux: Heat the reaction mixture to reflux (83°C) for 1–3 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Quenching: Cool the mixture to room temperature and pour onto crushed ice.

-

Basification: Alkalize the aqueous phase to pH 10 using 20% NaOH solution.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organic layers with brine and dry over anhydrous Na

SO -

Purification: Concentrate in vacuo and purify via column chromatography (Silica gel, gradient elution with MeOH/DCM).

Self-Validation Check: The formation of the C=N bond should be confirmed by the disappearance of the amide N-H signal in

Protocol: Ex Vivo Smooth Muscle Contractility Assay

Objective: To quantify the spasmolytic effect of the derivative.

System: Isolated rat ileum or colon smooth muscle strips.

Methodology:

-

Tissue Preparation: Mount muscle strips (1-2 cm) in an organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95% O

, 5% CO -

Equilibration: Apply a resting tension of 1 g and equilibrate for 60 minutes, washing every 15 minutes.

-

Control Contraction: Induce contraction using KCl (60 mM) or Acetylcholine (10 µM) to establish a baseline (100% response).

-

Test Application: Wash the tissue, then incubate with the test compound (DIQ) at increasing concentrations (e.g., 0.1, 1, 10, 50 µM) for 20 minutes.

-

Challenge: Re-introduce the contractile agent (KCl or ACh) in the presence of the inhibitor.

-

Data Analysis: Calculate the percentage inhibition of the contractile force compared to the control.

Comparative Data Summary

| Biological Activity | Target / Mechanism | Key Derivative Features | Potency / Outcome |

| Spasmolytic | L-type Ca | 1-(2-chlorophenyl), 3-methyl | Significant reduction in spontaneous and agonist-induced contraction. |

| Antimicrobial | Cell wall / Membrane disruption | C1-alkynyl, C6/C7-dimethoxy | Active against MRSA and E. faecium (MIC < 16 µg/mL). |

| Anticancer | Tubulin Polymerization (Colchicine site) | 1,4-disubstituted | IC |

| Enzyme Inhibition | MAO-A / MAO-B | 3,4-dihydro core | Moderate to potent reversible inhibition (Ki = 2–130 µM).[2] |

References

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available at: [Link]

-

New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH / PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Int J Mol Sci. Available at: [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. NIH / PubMed. Available at: [Link]

-

Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids. PubMed. Available at: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-3,4-dihydroisoquinoline: A Versatile Chiral Scaffold for Alkaloid Synthesis

Topic: 3-methyl-3,4-dihydroisoquinoline as a chiral building block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3-Me-DHIQ) represents a pivotal chiral building block in the synthesis of tetrahydroisoquinoline (THIQ) alkaloids and pharmaceutical candidates. Unlike its C1-substituted counterparts, the C3-methyl variant introduces a fixed stereocenter adjacent to the nitrogen atom prior to functionalization of the imine bond. This guide details the synthesis of enantiopure 3-Me-DHIQ, its application in diastereoselective transformations (Asymmetric Transfer Hydrogenation, Nucleophilic Addition), and the mechanistic underpinnings of 1,3-asymmetric induction.

Structural Significance & Chiral Logic

The 3,4-dihydroisoquinoline core contains a cyclic imine (

-

Chiral Memory: The C3 stereocenter is typically derived from the "chiral pool" (e.g., chiral amines or amino acids) and remains invariant during the cyclization step.

-

Stereocontrol: When the

bond undergoes reduction or nucleophilic attack, the existing C3 stereocenter exerts 1,3-asymmetric induction , directing the incoming reagent to a specific face of the molecule. This allows for the predictable synthesis of cis- or trans-1,3-disubstituted tetrahydroisoquinolines.

Conformational Bias

The 3-methyl group prefers a pseudo-equatorial orientation in the transition state of addition reactions to minimize 1,3-diaxial interactions. This conformational lock is the primary driver for high diastereoselectivity (dr > 95:5) observed in downstream functionalizations.

Synthesis of the Enantiopure Scaffold

The most robust route to enantiopure 3-Me-DHIQ is the Bischler-Napieralski cyclization of N-acyl-

Mechanistic Pathway (DOT Diagram)

Figure 1: Bischler-Napieralski synthesis pathway.[1] The chirality at the α-carbon of the amine is preserved at the C3 position of the product.

Protocol 1: Synthesis of (S)-3-Methyl-3,4-dihydroisoquinoline

Objective: Preparation of the scaffold from (

Reagents:

-

(

)- -

Formic acid or Acetic anhydride (depending on desired C1 substituent; H for unsubstituted imine, Me for 1-methyl)

-

Phosphorus oxychloride (

) -

Dichloromethane (DCM) dry

Step-by-Step Methodology:

-

Amide Formation: Dissolve (

)- -

Cyclization: Dissolve the crude amide in dry acetonitrile (15 mL). Add

(3.0 eq) cautiously. -

Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (disappearance of amide).

-

Workup: Cool to RT. Carefully pour the reaction mixture into ice-water (

). Basify to pH 10 with 20% NaOH solution. -

Extraction: Extract with DCM (

mL). The organic layer contains the cyclic imine. -

Purification: 3-Me-DHIQ is prone to oxidation. It is best isolated as its hydrochloride salt by adding 2M HCl in ether to the dried organic layer, filtering the precipitate, and recrystallizing from EtOH/Et2O.

Yield: Typically 75–85%. Stability Note: Store the HCl salt at -20°C. The free base oxidizes to the isoquinoline or polymerizes upon prolonged exposure to air.

Reactivity & Applications

Once synthesized, the (S)-3-Me-DHIQ scaffold serves as a substrate for two primary classes of reactions: Nucleophilic Addition and Asymmetric Transfer Hydrogenation (ATH) .

A. Nucleophilic Addition (1,3-Induction)

Nucleophiles (Grignard reagents, organolithiums, allyl silanes) attack the C1 imine carbon. The stereochemical outcome is governed by the Felkin-Anh model applied to cyclic systems.

-

Rule: The nucleophile attacks from the face trans to the C3-methyl group (assuming the methyl adopts a pseudo-equatorial position).

-

Result: Formation of cis-1,3-disubstituted tetrahydroisoquinolines.

B. Asymmetric Transfer Hydrogenation (ATH)

Reduction of the C1=N bond generates the tetrahydroisoquinoline (THIQ). Using a chiral catalyst allows for "matched" or "mismatched" double asymmetric induction.

Data: Diastereoselectivity in ATH of 1-Aryl-3-Methyl-DHIQ

| Substrate (C1-R) | Catalyst System | Config (C3) | Product Config (C1, C3) | Yield (%) | dr (cis:trans) | ee (%) |

| Phenyl | CpIr(TsDPEN) | (S) | (1R, 3S) | 92 | > 98:2 | 96 |

| 4-MeO-Phenyl | CpIr(TsDPEN) | (S) | (1R, 3S) | 90 | > 98:2 | 95 |

| Methyl | Ru(II)-Noyori | (S) | (1S, 3S) | 88 | 95:5 | 91 |

Table 1: Comparative efficiency of ATH protocols. Note the high diastereoselectivity (dr) driven by the C3-methyl group.

Protocol 2: Diastereoselective Reduction to (1R,3S)-1-Phenyl-3-methyl-THIQ

Context: Synthesis of Solifenacin analogs or benzylisoquinoline alkaloids.

-

Catalyst Prep: Generate the active catalyst in situ by mixing

(0.5 mol%) and -

Reaction: Add (S)-1-phenyl-3-methyl-3,4-dihydroisoquinoline (1.0 mmol) to the catalyst solution.

-

Hydrogen Source: Add Sodium Formate (5.0 eq) as the hydrogen donor.

-

Conditions: Stir at

for 12 hours. -

Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

-

Outcome: The hydride is delivered to the face cis to the methyl group (due to the specific catalyst geometry overriding substrate control in this specific matched case), or trans depending on ligand choice. Verification: Check stereochemistry via NOE NMR spectroscopy (cis protons H1 and H3 show strong correlation).

Mechanistic Visualization: 1,3-Asymmetric Induction

The following diagram illustrates how the C3-Methyl group blocks one face of the imine, forcing the nucleophile to attack from the opposite side.

Figure 2: Stereochemical model for nucleophilic addition to 3-methyl-3,4-DHIQ. The C3-methyl group directs incoming nucleophiles to the opposite face, favoring cis-1,3 stereochemistry.

References

-

Whaley, W. M., & Govindachari, T. R. (1951).[2] The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.

-

Larsen, R. D., et al. (1991).[3][4][5] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Journal of Organic Chemistry.

-

Wang, Y. Q., et al. (2013).[6] Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts. Angewandte Chemie International Edition.

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

Rozwadowska, M. D. (1994). 1,3-Asymmetric induction in the addition of nucleophiles to 3-methyl-3,4-dihydroisoquinolines. Tetrahedron: Asymmetry.[3][7][8]

Sources

- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

literature review of 3-methyl-3,4-dihydroisoquinoline synthesis pathways

This technical guide details the synthesis of 3-methyl-3,4-dihydroisoquinoline , a critical chiral heterocyclic building block.

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: establishing the methyl group at the C3 position while maintaining the C1=N imine functionality. Unlike the more common 1-methyl derivatives (derived from acetamides), the 3-methyl core requires either the cyclization of N-formylamphetamine or the oxidative dehydrogenation of 3-methyl-1,2,3,4-tetrahydroisoquinoline .

This guide prioritizes two pathways:

-

Oxidative Dehydrogenation (Modern): High-yield, aerobic catalytic conversion of the tetrahydro- precursor.

-

Bischler-Napieralski Cyclization (Classical): Direct cyclodehydration of N-formyl precursors using POCl₃.

Part 1: Retrosynthetic Analysis & Strategy

The this compound core can be disconnected into two primary precursors. The choice of pathway depends on the availability of the chiral amine and the tolerance for harsh acidic conditions.

Figure 1: Retrosynthetic map illustrating the two primary access routes from the common amine precursor.

Part 2: Pathway 1 — Oxidative Dehydrogenation (Recommended)

Rationale: This pathway is superior for scale-up and stereochemical retention. It avoids the harsh Lewis acids of the Bischler-Napieralski reaction, which can cause racemization at the C3 center.

Mechanism & Logic

The reaction involves the removal of two hydrogen atoms from the C1 and N2 positions of the tetrahydroisoquinoline (THIQ) ring. Modern protocols utilize aerobic oxidation catalyzed by transition metals (Cu, Co) or metal-free systems (activated carbon), preventing over-oxidation to the fully aromatic isoquinoline.

Protocol: Aerobic Cu/TEMPO Catalysis

-

Substrate: (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline.

-

Catalyst System: CuCl (5 mol%), TEMPO (5 mol%).

-

Solvent: Toluene or Acetonitrile.

-

Oxidant: Atmospheric O₂ (balloon).

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-methyl-1,2,3,4-THIQ in 5 mL of toluene.

-

Catalyst Addition: Add CuCl (5 mg, 0.05 mmol) and TEMPO (7.8 mg, 0.05 mmol). The solution will turn dark.

-

Activation: Purge the headspace with O₂ for 5 minutes, then attach an O₂ balloon.

-

Reaction: Heat to 60°C with vigorous stirring for 6–12 hours. Monitor via TLC (SiO₂; MeOH/DCM 1:20) for the disappearance of the secondary amine.

-

Workup: Cool to room temperature. Filter through a short pad of Celite to remove catalyst residues.

-

Purification: Concentrate the filtrate. The product is often pure enough for use (>95%). If necessary, purify via rapid column chromatography on neutral alumina (silica is too acidic and may hydrolyze the imine).

| Parameter | Value | Notes |

| Yield | 85–92% | High conversion efficiency. |

| Selectivity | >98% | Minimal over-oxidation to isoquinoline. |

| ee Retention | >99% | No racemization observed at 60°C. |

Part 3: Pathway 2 — Bischler-Napieralski Cyclization

Rationale: This is the direct synthesis route if the tetrahydro- precursor is not available. It constructs the ring from the acyclic amide.

Mechanism

The reaction proceeds via an imidoyl chloride intermediate, followed by the formation of a nitrilium ion.[1][2][3] The electron-rich phenyl ring attacks this electrophile to close the ring.

Critical Constraint: Because the target is a formamide (R=H at C1), the intermediate is less stable than acetamides. Milder dehydrating agents or strict temperature control is required to prevent decomposition.

Figure 2: Step-wise mechanism of the Bischler-Napieralski cyclization.

Protocol: Modified POCl₃ Cyclization

-

Precursor: N-(1-phenylpropan-2-yl)formamide.

-

Reagent: POCl₃ (3.0 equiv).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: Dissolve N-formylamphetamine (10 mmol) in anhydrous MeCN (50 mL) under Argon.

-

Addition: Cool to 0°C. Add POCl₃ (30 mmol) dropwise over 20 minutes.

-

Cyclization: Reflux the mixture (82°C) for 2–4 hours. The solution will darken.

-

Quenching (Critical): Cool to 0°C. Slowly pour the reaction mixture into ice-cold NaOH (10% aq). The pH must remain basic (>10) to prevent hydrolysis of the sensitive imine product.

-

Extraction: Extract immediately with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄.

-

Isolation: Evaporate solvent in vacuo. The product is an unstable oil and should be stored under inert gas at -20°C.

Part 4: Comparative Technical Analysis

| Feature | Pathway 1: Oxidative Dehydrogenation | Pathway 2: Bischler-Napieralski |

| Starting Material | 3-Methyl-THIQ | N-Formylamphetamine |

| Reagents | O₂ / CuCl / TEMPO | POCl₃ / P₂O₅ |

| Conditions | Mild (60°C, Neutral) | Harsh (Reflux, Strong Acid) |

| Stereochemistry | Preserved (High Fidelity) | Risk of Racemization |

| Scalability | Excellent (Kilogram scale viable) | Moderate (Exothermic quench) |

| Primary Risk | Over-oxidation to aromatic isoquinoline | Retro-Ritter reaction (Styrene formation) |

References

-

Barber, J. S., et al. (2021).[4] "Rh(III)-Catalyzed [4+2] Cycloaddition for 3,4-Dihydroisoquinolones." Synlett, 32, 202-206.[4] Link

-

Larsen, R. D., et al. (1991).[5] "A Modified Bischler-Napieralski Procedure via N-Acyliminium Intermediates." Journal of Organic Chemistry, 56, 6034-6038.[5] Link

-

Wang, Z., et al. (2023).[4] "Palladium-Catalyzed C-H Annulation for Dihydroisoquinolines." Journal of Organic Chemistry, 88, 3871-3882.[4] Link

-

Fodor, G., & Nagubandi, S. (1980).[6] "Mechanism of the Bischler-Napieralski Reaction." Tetrahedron, 36, 1279.[6] Link

-

Organic Chemistry Portal. "Synthesis of 3,4-Dihydroisoquinolines." Link

Sources

- 1. scribd.com [scribd.com]

- 2. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Asymmetric Transfer Hydrogenation of 3-Methyl-3,4-Dihydroisoquinoline

Part 1: Executive Summary & Strategic Rationale

The Scientific Imperative

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids (e.g., salsolidine, carnegine) and synthetic pharmaceuticals (e.g., solifenacin).[1] While Asymmetric Transfer Hydrogenation (ATH) of 1-substituted dihydroisoquinolines is a well-established benchmark, the 3-methyl-3,4-dihydroisoquinoline substrate presents a unique stereochemical challenge that requires a nuanced approach.

Stereochemical Context

Unlike the standard 1-methyl analog, This compound possesses a pre-existing stereocenter at the C3 position. The reduction of the C1=N imine bond leads to two distinct catalytic scenarios depending on the substitution pattern at C1:

-

Case A: 1-Unsubstituted (H at C1): The reduction generates a non-chiral methylene group at C1. Therefore, "Asymmetric" hydrogenation in this context refers to the Kinetic Resolution (KR) of the racemic starting material. The chiral catalyst preferentially reduces one enantiomer of the substrate, yielding enantioenriched product and recovering enantioenriched starting material.

-

Case B: 1-Substituted (Alkyl/Aryl at C1): The reduction generates a new stereocenter at C1. The reaction becomes a Diastereoselective Synthesis , where the catalyst must control the formation of the new center relative to the existing C3 methyl group (typically favoring the cis-isomer in transfer hydrogenation).

This guide focuses on the Iridium-catalyzed ATH using the Cp*Ir(TsDPEN) system, which has proven superior to Ruthenium analogs for cyclic imines due to higher stability and turnover frequencies (TOF).

Part 2: Mechanistic Insight

The Metal-Ligand Bifunctional Mechanism

Success in this protocol relies on the Noyori-Ikariya mechanism . Unlike classical hydrogenation which requires substrate coordination to the metal, this system operates via an outer-sphere mechanism.

-

The Catalyst: A Cp*Ir(III) complex with a chiral monosulfonylated diamine ligand (TsDPEN).[2]

-

The H-Donor: The Formic Acid/Triethylamine (5:[2]2) azeotrope provides the hydride and proton.

-

The Cycle:

-

Dehydrogenation: The 16e⁻ Ir-amido complex accepts H₂ (as H⁻ and H⁺) from formate, forming the 18e⁻ Ir-hydride-amine species.

-

Transfer: The catalyst creates a chiral pocket. The protic amine (NH) hydrogen bonds to the imine nitrogen, while the Ir-H delivers a hydride to the imine carbon (C1).

-

Selectivity: The fixed chiral center at C3 of the substrate interacts sterically with the

-Cp* ring and the phenyl groups of the TsDPEN ligand, dictating the rate of reaction (KR) or the facial selectivity (Diastereoselection).

-

Figure 1: The outer-sphere catalytic cycle for Cp*Ir(TsDPEN) mediated transfer hydrogenation. The concerted transfer of proton and hydride avoids direct metal coordination, preventing catalyst poisoning by the basic amine product.

Part 3: Experimental Protocol

Reagents and Materials

-

Substrate: this compound (Synthesized via Bischler-Napieralski cyclization of N-(1-phenylpropan-2-yl)formamide).

-

Catalyst Precursor:

(Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer). -

Chiral Ligand:

-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). -

Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio).[2] Note: Commercial azeotrope is available, or prepare carefully by adding FA to TEA at 0°C.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Degassed.

Catalyst Preparation (In-Situ)

Validation: Pre-forming the catalyst ensures active species consistency.

-

In a flame-dried Schlenk tube under Argon, charge

(0.0025 mmol) and -

Add anhydrous DCM (1.0 mL) and Triethylamine (0.01 mmol).

-

Stir at room temperature for 10-15 minutes. The solution should turn from orange to deep red/purple, indicating the formation of the 16e⁻ amido complex.

General Procedure: ATH of this compound

Target: Kinetic Resolution of Racemic Substrate.

-

Setup: To the catalyst solution prepared above, add racemic this compound (0.5 mmol).

-

Initiation: Add the Formic Acid/TEA azeotrope (2.5 mmol of formate equivalent, approx 150-200 µL).

-

Reaction: Stir vigorously at 25°C.

-

Checkpoint: Monitor via TLC or HPLC. For Kinetic Resolution, stop at 50% conversion (theoretical maximum yield for single enantiomer).

-

Timeframe: Typically 2–6 hours depending on scale.

-

-

Quench: Add saturated

(aq) to neutralize excess formic acid and basify the mixture (pH > 9). -

Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over

. -

Purification: Flash chromatography (Silica gel, DCM/MeOH 95:5 + 1%

).

Procedure Variation: Diastereoselective Reduction

Target: 1-Phenyl-3-methyl-3,4-dihydroisoquinoline

-

Follow the setup in 3.3 , but use the 1-substituted substrate.

-

Run the reaction to full conversion (>95%).

-

Note: The reaction time may extend to 12-24 hours due to increased steric bulk at C1.

-

The major product is typically the cis-isomer (syn-delivery of hydride relative to the C3-methyl group).

Part 4: Data Analysis & Validation

Analytical Methods

-

Conversion:

NMR (Integration of C1-H signal: Imine ~8.3 ppm vs. Amine ~4.0 ppm). -

Enantiomeric Excess (ee): Chiral HPLC (Daicel Chiralcel OD-H or AD-H column).

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

-

-

Diastereomeric Ratio (dr):

NMR.[3]-

Cis-isomer: C1-H typically appears as a doublet with small coupling constant or broad singlet.

-

Trans-isomer: C1-H appears with larger coupling (if observable) or distinct shift. NOESY is required for absolute confirmation.

-

Expected Results Table

| Substrate Type | R-Group (C1) | Catalyst System | Time (h) | Conv. (%) | ee (%) | dr (cis:trans) | Notes |

| Racemic | H | 4 | 52 | 94 (Product) | N/A | Kinetic Resolution mode. Recovered SM is also enriched. | |

| Prochiral | Phenyl | 12 | >98 | 97 | >95:5 | High diastereoselectivity for cis-isomer. | |

| Prochiral | Methyl | 8 | >98 | 92 | 90:10 | 1,3-dimethyl-THIQ synthesis. |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Catalyst poisoning by HCl (from substrate salt) or water.

-

Fix: Ensure substrate is a free base. Add molecular sieves (4Å) if solvent is wet. Increase catalyst loading to 1 mol%.

-

-

Low Enantioselectivity:

-

Cause: Temperature too high or racemization of imine.

-

Fix: Lower temperature to 0°C. Switch solvent to DMF (sometimes stabilizes the transition state).

-

-

Reversibility:

-

Transfer hydrogenation is reversible. Do not leave the reaction for excessive periods after completion, as thermodynamic equilibration may erode the diastereomeric ratio (converting kinetic cis product to thermodynamic trans).

-

Part 5: Workflow Visualization

Figure 2: Operational workflow for the asymmetric transfer hydrogenation protocol.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][5] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Wang, C., & Xiao, J. (2008). Asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines using a Cp*Ir(TsDPEN) complex.[2] Chemical Communications, (26), 3002-3004. [Link]

-

Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters, 22(16), 6283–6287.[4] [Link][4]

-

Seger, A., & Stoltz, B. M. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. Organic Letters, 22(14), 5456–5461. [Link]

-

Palmer, A. M., & Wills, M. (2009). Asymmetric transfer hydrogenation of imines using a Rh(III) catalyst. Tetrahedron: Asymmetry, 20(20), 2329-2336. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Strategic C-H Activation of 3-Methyl-3,4-dihydroisoquinoline: Site-Selective Protocols for Scaffold Diversification

Topic: C-H Activation Methods for Functionalizing 3-Methyl-3,4-dihydroisoquinoline Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists & Process Development Scientists

Executive Summary

This compound (3-Me-DHIQ) represents a privileged "chiral imine" scaffold found in numerous isoquinoline alkaloids (e.g., salsolidine, michellamine). While classical methods rely on pre-functionalized precursors (Bischler-Napieralski or Pictet-Spengler), modern C-H activation offers a direct logic to diversify the scaffold at the C8 (peri) and C1 (imine) positions.

This Application Note details two high-value protocols:

-

Distal C(sp²)-H Activation (C8): Rhodium(III)-catalyzed annulation to construct fused polycyclic systems (e.g., protoberberine analogs).

-

Proximal C1-Functionalization: Cross-Dehydrogenative Coupling (CDC) logic for introducing alkyl/aryl groups at the electrophilic carbon.

Strategic Analysis: The Chemical Landscape

The 3-Me-DHIQ substrate presents a unique challenge: the C3-methyl group breaks symmetry and induces steric bias. Successful functionalization requires selecting catalysts that can navigate this steric environment while leveraging the imine nitrogen as a Directing Group (DG).

Decision Matrix for Functionalization

-

Targeting C8 (Peri-position): Requires a transition metal (Rh, Co, Ru) that coordinates to the imine nitrogen. The C3-methyl group generally exerts remote steric control, often improving diastereoselectivity during annulation.

-

Targeting C1 (Imine carbon): While formally an electrophilic center, "C-H activation" here refers to the oxidative functionalization of the corresponding tetrahydroisoquinoline (THIQ) or radical addition to the DHIQ.

Figure 1: Strategic divergence for functionalizing the 3-Me-DHIQ scaffold. Path A utilizes the nitrogen lone pair for metal coordination; Path B exploits the redox activity of the imine.

Protocol A: Rh(III)-Catalyzed C8-H Annulation

Objective: Synthesis of fused tricyclic systems (e.g., dibenzo[a,g]quinolizines) via C-H activation/alkyne insertion.

Mechanistic Insight

The Cp*Rh(III) catalyst coordinates to the imine nitrogen. A base-assisted CMD (Concerted Metalation-Deprotonation) activates the C8-H bond. The internal alkyne inserts into the Rh-C bond, followed by reductive elimination and re-oxidation of the Rh(I) species. The C3-methyl group is crucial: it creates a "chiral pocket" that can induce diastereoselectivity if the alkyne is pro-chiral.

Experimental Protocol

Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Diphenylacetylene (or internal alkyne) (1.2 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

-

Additive: AgSbF₆ (10 mol%) – activates the precatalyst by removing chloride.

-

Oxidant: Cu(OAc)₂ (2.1 equiv) – regenerates Rh(III).

-

Solvent: t-Amyl Alcohol (0.2 M) – crucial for solubility and C-H activation efficiency.

Step-by-Step Workflow:

-

Glovebox Setup (Recommended): In an N₂-filled glovebox, weigh [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol) into a 15 mL pressure tube. Add 2 mL of t-Amyl alcohol. Stir for 10 min to generate the active cationic Rh species (solution turns clear/yellowish).

-

Substrate Addition: Add this compound (145 mg, 1.0 mmol), the alkyne (1.2 mmol), and Cu(OAc)₂ (381 mg, 2.1 mmol).

-

Reaction: Seal the tube with a Teflon screw cap. Remove from glovebox.

-

Heating: Stir vigorously at 100 °C for 16 hours. Note: The reaction mixture usually turns dark green/brown due to Cu species.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter Check:

-

Moisture Sensitivity: While Rh(III) is robust, the imine substrate can hydrolyze. Use anhydrous solvents.

-

Regioselectivity: If using an unsymmetrical alkyne, the larger group typically ends up distal to the nitrogen to minimize steric clash with the C3-methyl group.

Protocol B: C1-Functionalization via Photoredox CDC

Objective: Introduction of alkyl groups at C1 using a "masked" C-H activation strategy (Cross-Dehydrogenative Coupling).

Mechanistic Insight

Although the substrate is a DHIQ (imine), this protocol is often coupled with a Hantzsch ester or performed on the in situ generated tetrahydro-form, or via radical addition to the iminium. Here, we describe the Radical Alkylation of the protonated DHIQ. An external photocatalyst generates a radical from an alkyl trifluoroborate or carboxylic acid, which adds to the electrophilic C1 position.

Experimental Protocol

Materials:

-

Substrate: this compound (1.0 equiv)

-

Radical Precursor: Potassium alkyl trifluoroborate (R-BF₃K) (1.5 equiv)

-

Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – activates the imine.

-

Oxidant: K₂S₂O₈ (1.5 equiv)

-

Solvent: DMSO/H₂O (4:1)

Step-by-Step Workflow:

-

Activation: In a clear vial, dissolve the DHIQ (0.5 mmol) in DMSO/H₂O (5 mL). Add TFA (0.5 mmol) to generate the iminium salt in situ.

-

Reagent Addition: Add the R-BF₃K salt, the Iridium photocatalyst, and persulfate oxidant.

-

Irradiation: Degas the solution by sparging with Argon for 15 mins. Place the vial 2 cm away from a Blue LED (450 nm) light source. Stir for 24 hours.

-

Workup: Quench with sat. NaHCO₃ (to neutralize TFA). Extract with EtOAc (3x).

-

Purification: The product is a C1-substituted tetrahydroisoquinoline.[1] If the DHIQ state is desired, a subsequent oxidation (e.g., DDQ or MnO₂) is required.

Data & Troubleshooting

Comparative Efficiency of Solvents (Rh-Catalyzed Protocol)

| Solvent | Temperature | Yield (%) | Notes |

| t-Amyl Alcohol | 100 °C | 88% | Optimal. Promotes proton transfer. |

| DCE | 100 °C | 65% | Slower kinetics. |

| Methanol | 80 °C | 40% | Substrate hydrolysis observed. |

| Toluene | 110 °C | 55% | Poor solubility of Cu(OAc)₂. |

Pathway Visualization

Figure 2: The Rh(III)-catalyzed C-H activation cycle. The imine nitrogen acts as the directing group, facilitating selective C-H bond cleavage at the C8 position.

References

-

Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes.[2] Journal of the American Chemical Society, 132(20), 6908–6909. Link

-

Barber, J. S., et al. (2021).[3][4] Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32, 202-206.[3][4] Link

-

Li, J., et al. (2019). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines. Green Chemistry, 21, 1234-1245. Link

-

Rovis, T., et al. (2010). Rh(III)-Catalyzed C-H Activation and Cationic Cyclization.[5] Angewandte Chemie International Edition, 49, 1-5. Link

Sources

- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 4. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]

- 5. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers [mdpi.com]

One-Pot Synthesis of 3-Methyl-3,4-dihydroisoquinoline from Allylbenzene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. Its presence in numerous alkaloids has spurred significant interest in the development of efficient synthetic methodologies. This application note details a robust and streamlined one-pot procedure for the synthesis of 3-methyl-3,4-dihydroisoquinoline from readily available allylbenzene. This method combines a Ritter reaction followed by a Bischler-Napieralski cyclization in a single reaction vessel, obviating the need for isolation and purification of the intermediate N-acyl-β-phenylethylamine. This approach offers significant advantages in terms of operational simplicity, time efficiency, and resource economy, making it an attractive strategy for medicinal chemistry and process development.

Reaction Principle and Mechanistic Insights

The one-pot synthesis of this compound from allylbenzene is a tandem process that capitalizes on two well-established name reactions: the Ritter reaction and the Bischler-Napieralski reaction.[1][2]

Part 1: The Ritter Reaction - Formation of the Amide Intermediate

The synthesis commences with the Ritter reaction, where allylbenzene is treated with a nitrile (in this case, acetonitrile) in the presence of a strong acid, such as concentrated sulfuric acid.[3][4] The mechanism proceeds as follows:

-

Carbocation Formation: The strong acid protonates the double bond of allylbenzene, leading to the formation of a stable secondary benzylic carbocation. This is the key electrophilic species in this step.

-

Nucleophilic Attack by Nitrile: The nitrogen atom of the acetonitrile, possessing a lone pair of electrons, acts as a nucleophile and attacks the carbocation. This results in the formation of a nitrilium ion intermediate.

-

Hydrolysis to the Amide: Upon the addition of water during the workup of this stage (or from residual water in the reaction mixture), the nitrilium ion is hydrolyzed to yield the corresponding N-alkyl amide, N-(1-phenylpropan-2-yl)acetamide.

Part 2: The Bischler-Napieralski Reaction - Cyclization to the Dihydroisoquinoline

The N-(1-phenylpropan-2-yl)acetamide intermediate, formed in situ, undergoes a Bischler-Napieralski cyclization upon treatment with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride.[2][5] The mechanism of this intramolecular electrophilic aromatic substitution is as follows:

-

Activation of the Amide: The dehydrating agent activates the carbonyl oxygen of the amide, making it a better leaving group. In the case of POCl₃, this can proceed through a dichlorophosphoryl imine-ester intermediate.

-

Formation of the Nitrilium Ion: Subsequent elimination of the activated oxygen species generates a highly electrophilic nitrilium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the phenylethyl group then acts as a nucleophile, attacking the electrophilic nitrilium ion in an intramolecular fashion. This cyclization step forms the new six-membered ring.

-

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the desired this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound from allylbenzene.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Allylbenzene | 98% | Commercially Available |

| Acetonitrile | Anhydrous | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |

| Phosphorus Pentoxide (P₂O₅) | ≥98% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Toluene | ACS Grade | Commercially Available |

Equipment:

-

Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Ice-water bath.

-

Heating mantle.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Flash chromatography setup.

One-Pot Synthesis Workflow:

Caption: One-pot synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add allylbenzene (11.8 g, 0.1 mol) and anhydrous acetonitrile (41 g, 1.0 mol).

-

Ritter Reaction: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (19.6 g, 0.2 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Bischler-Napieralski Cyclization: To the reaction mixture, add toluene (100 mL) followed by the careful, portion-wise addition of phosphorus pentoxide (28.4 g, 0.2 mol). Caution: The addition of P₂O₅ is exothermic.

-

Reaction Completion: Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralization: Slowly neutralize the acidic aqueous mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Caution: Vigorous gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v) as the eluent to afford pure this compound.[6]

Characterization of this compound:

-

Appearance: Brown oil.[6]

-

¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the data reported in the literature.[6]

-

¹³C NMR (101 MHz, CDCl₃): The spectrum should be consistent with the data reported in the literature.[6]

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Phosphorus pentoxide is a strong dehydrating agent and is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and add the base slowly to control the effervescence.

Conclusion

The one-pot synthesis of this compound from allylbenzene via a tandem Ritter-Bischler-Napieralski reaction is an efficient and practical method for accessing this important heterocyclic core. This protocol provides a detailed and reliable procedure for researchers in organic synthesis and medicinal chemistry, offering a streamlined approach to a valuable class of compounds.

References

- Electronic Supplementary Information for a relevant publication. The Royal Society of Chemistry.

- Narayanaswami, S., et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

-

Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, International Edition, 51(5), 844–849. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

Ritter reaction. Wikipedia. [Link]

-

New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. [Link]

-

Bischler-Napieralski Reaction. Cambridge University Press. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for the Reduction of 3-Methyl Imines using Sodium Borohydride

Introduction: The Strategic Importance of 3-Methyl Amines in Synthesis

Secondary amines are a cornerstone of countless pharmaceuticals, agrochemicals, and functional materials. Among these, structures bearing a 3-methyl-substituted amine moiety are of particular interest due to the unique stereoelectronic properties imparted by the methyl group adjacent to the nitrogen atom. The controlled synthesis of these amines is therefore a critical endeavor for researchers in drug development and chemical synthesis. The reduction of 3-methyl imines offers a direct and efficient pathway to these valuable building blocks.

Sodium borohydride (NaBH₄) has emerged as a workhorse reagent for this transformation due to its operational simplicity, cost-effectiveness, and favorable safety profile compared to more powerful hydrides like lithium aluminum hydride.[1][2] Its mild nature allows for excellent chemoselectivity, often leaving other reducible functional groups such as esters and amides intact under standard conditions.[2][3] This application note provides a comprehensive guide to the principles and practices of reducing 3-methyl imines with sodium borohydride, offering detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Hydride Transfer Pathway

The reduction of an imine with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion followed by protonation.[3][4]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, to the electrophilic carbon atom of the C=N double bond of the imine.[4] The presence of a 3-methyl group can introduce steric hindrance, potentially slowing the rate of hydride attack compared to unhindered imines. This necessitates careful optimization of reaction conditions to ensure complete conversion.

-

Protonation: The resulting nitrogen anion is then protonated during the workup step, typically by the addition of water or a dilute acid, to yield the final secondary amine.[3][4]

The choice of solvent is critical, as it can influence the reactivity of the borohydride reagent. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction by stabilizing intermediates.[2][5]

Visualizing the Workflow: From Imine to Amine

The following diagram illustrates the general workflow for the sodium borohydride reduction of a 3-methyl imine.

Caption: General workflow for the reduction of 3-methyl imines.

Experimental Protocols

Protocol 1: Standard Reduction of an Isolated 3-Methyl Imine

This protocol is suitable for the reduction of a pre-synthesized and purified 3-methyl imine.

Materials:

-

3-Methyl Imine (1.0 eq)

-

Sodium Borohydride (1.5 - 2.0 eq)

-

Methanol (or Ethanol), anhydrous

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of the 3-methyl imine (1.0 eq) in methanol (10-20 mL per gram of imine) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Addition of Sodium Borohydride: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes.[1] The portion-wise addition helps to control the exothermic reaction and any gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting imine is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess sodium borohydride.[6] Be cautious as hydrogen gas evolution will occur.

-

Acidification and Basification: Add 1 M HCl dropwise to adjust the pH to ~2 to hydrolyze any borate complexes. Then, carefully add saturated NaHCO₃ solution to basify the mixture to a pH of ~9-10.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Reductive Amination

This protocol is for the in situ formation of the 3-methyl imine followed by reduction, which can be more efficient for certain substrates.[5][7]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Primary Amine (1.0 - 1.2 eq)

-

Sodium Borohydride (1.5 - 2.0 eq)

-

Methanol (or Ethanol), anhydrous

-

Molecular Sieves (3Å or 4Å, optional)

-

(Follow with materials from Protocol 1 for workup)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the primary amine (1.0 - 1.2 eq) in methanol.[7] If the starting carbonyl is sensitive to reduction, the imine formation can be driven to completion by stirring for 1-2 hours at room temperature, optionally with the addition of a dehydrating agent like molecular sieves.[6]

-

Reduction: Cool the reaction mixture to 0 °C and follow steps 2-8 from Protocol 1.

Data Presentation: Reaction Parameters and Considerations

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Equivalents of NaBH₄ | 1.5 - 2.0 | An excess is used to ensure complete reduction, accounting for any reaction with the protic solvent. For substrates with acidic protons, a larger excess may be necessary.[8] |

| Solvent | Methanol, Ethanol | Protic solvents that readily dissolve NaBH₄ and the imine. Methanol often leads to faster reactions.[5] For sensitive substrates, aprotic solvents like THF can be used, though the reaction may be slower.[3] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity. Allowing the reaction to warm to room temperature ensures completion, especially for sterically hindered 3-methyl imines. |

| Reaction Time | 2 - 6 hours | Highly dependent on the substrate. Monitor by TLC to determine the endpoint. |

| Workup pH | Acidic quench, then basic | Acidification helps to break down borate-amine complexes, while basification ensures the amine product is in its free base form for efficient extraction into an organic solvent. |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient NaBH₄- Steric hindrance from the 3-methyl group- Low reaction temperature or short reaction time | - Increase the equivalents of NaBH₄.- Increase the reaction time and/or temperature (e.g., gentle heating to 40 °C).- Consider a more reactive solvent system. |

| Low Yield | - Incomplete reaction- Product loss during workup (e.g., formation of water-soluble amine salts)- Side reactions | - Ensure complete reaction by TLC.- Carefully control the pH during workup; ensure the aqueous layer is sufficiently basic before extraction.- Use a less reactive borohydride reagent like sodium cyanoborohydride (NaBH₃CN) if side reactions with other functional groups are suspected.[9] |

| Formation of Side Products | - Reduction of other functional groups (e.g., aldehydes or ketones in a one-pot reaction) | - For one-pot reactions, ensure complete imine formation before adding NaBH₄.[7]- Use a more chemoselective reagent like sodium triacetoxyborohydride [NaBH(OAc)₃] which is less likely to reduce aldehydes and ketones.[5][10] |

Conclusion: A Versatile Tool for Amine Synthesis

The reduction of 3-methyl imines using sodium borohydride is a robust and highly adaptable method for the synthesis of valuable secondary amines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their synthetic endeavors, from small-scale research to large-scale drug development.

References

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

ResearchGate. (2014, October 5). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? Retrieved from [Link]

-

ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

Wang, J. X., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. Retrieved from [Link]

-

Powers, K. I., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5345. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Reddit. (2024, August 14). Reduction of imine. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 17). synthesis of secondary amines. Retrieved from [Link]

-

Chen, Y., et al. (2020). Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. ChemRxiv. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Kim, H., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(21), 15335–15340. Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing oxidation of 3-methyl-3,4-dihydroisoquinoline during storage

Senior Application Scientist Desk Subject: Preventing Oxidative Degradation & Aromatization during Storage

Executive Summary: The Aromatization Trap

Welcome. If you are working with 3-methyl-3,4-dihydroisoquinoline (3-Me-DHIQ) , you are handling a cyclic imine that exists in a state of thermodynamic tension.

The core issue is not random decomposition; it is oxidative dehydrogenation . The 3,4-dihydroisoquinoline core is only two hydrogen atoms away from becoming a fully aromatic isoquinoline. Nature prefers aromaticity (stability). Consequently, exposure to atmospheric oxygen, heat, or light drives the molecule to "shed" these hydrogens, irreversibly converting your active pharmaceutical ingredient (API) or intermediate into its aromatic impurity.

This guide provides the protocols to arrest this thermodynamic drive.

The Degradation Mechanism (Why it happens)

To prevent degradation, you must understand the pathway. The oxidation of 3,4-dihydroisoquinolines is an autocatalytic radical process accelerated by light and transition metals.

The Pathway: Oxidative Dehydrogenation

The imine bond (

Caption: Figure 1. The thermodynamic drive from the dihydro- scaffold to the fully aromatic isoquinoline.

Storage Protocols: The "Defense in Depth" Strategy

We categorize storage into two tiers based on your experimental timeline.

Data Summary: Stability Profile

| Parameter | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Solid) |

| Oxidation Risk | High (Rapid yellowing) | Low (Stable lattice) |

| Storage Temp | -20°C to -80°C | 4°C to -20°C |

| Atmosphere | Argon (Strict) | Desiccated Air/N2 |

| Shelf Life | 2-4 Weeks (Pure) | 12-24 Months |

Protocol A: Short-Term Storage (Active Use)

Applicable when keeping the compound as a free base for immediate reactions (0–4 weeks).

The "Argon Blanket" Technique: Nitrogen is often insufficient for sensitive oils because it is lighter than air. Argon, being heavier, settles over the liquid surface, creating a superior physical barrier against oxygen.

-

Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) caps, which are permeable to oxygen over time.

-

Gas Purge:

-

Insert a long needle connected to an Argon line deep into the vial (above the liquid, do not bubble vigorously).

-

Insert a short vent needle.

-

Flow Argon for 30–60 seconds to displace all air.

-

Remove the vent needle first, then the gas needle, to leave positive pressure inside.

-

-

Seal: Wrap the cap junction with Parafilm or electrical tape.

-

Temperature: Store at -20°C .

Protocol B: Long-Term Archival (The Gold Standard)

Applicable for storage >1 month or for reference standards.

Conversion to the Hydrochloride Salt:

Protonating the imine nitrogen (

-

Dissolution: Dissolve the 3-Me-DHIQ free base in anhydrous diethyl ether or 1,4-dioxane (approx. 5-10 mL per gram).

-

Acidification: Dropwise add 2M HCl in diethyl ether (commercially available) or 4M HCl in dioxane.

-

Precipitation: The salt will precipitate immediately as a white/off-white solid.

-

Filtration: Filter under an inert atmosphere (Schlenk frit) or quickly on a Buchner funnel.

-

Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove trace acid/solvent.

-

Storage: Store the dry solid in a desiccator at 4°C.

Troubleshooting & FAQs

Q1: My clear oil has turned yellow/brown. Is it ruined?

-

Diagnosis: This is the hallmark of autoxidation. The "yellow" color usually comes from conjugated impurities (isoquinoline formation) or trace polymerization.

-

Solution:

-

Minor Yellowing: It is likely >95% pure.[1] Verify with

H NMR. If the characteristic imine proton signal (or C1 protons) is intact, use as is. -

Dark Brown:Purification is required. Distill the free base under reduced pressure (vacuum distillation). DHIQs generally distill cleanly, leaving the polymerized "gunk" behind.

-

Q2: Why do you recommend Argon over Nitrogen?

-

Reasoning: 3-Me-DHIQ is often an oil. When you open a vial under Nitrogen, the

rapidly mixes with air. Argon is denser than air (

Q3: Can I use chemical antioxidants (like BHT)?

-

Advisory: Technologically, yes, BHT (butylated hydroxytoluene) would scavenge radicals. However, for drug development and synthesis, we strongly advise against this . Antioxidants introduce impurities that can interfere with sensitive catalytic steps (e.g., asymmetric hydrogenations) downstream. Physical exclusion of oxygen (Protocol A) or Salt Formation (Protocol B) are chemically cleaner methods.[2]

Decision Logic for Researchers

Use this workflow to determine the immediate action for your sample.

Caption: Figure 2. Decision tree for processing incoming 3-Me-DHIQ samples.

References & Authoritative Grounding

-

Mechanism of Aromatization:

-

The oxidative dehydrogenation of 3,4-dihydroisoquinolines to isoquinolines is a well-documented transformation, often occurring via air oxidation or catalytic dehydrogenation.

-

Source: Organic Chemistry Portal. "Synthesis of Isoquinolines." Link

-

-

Salt Stabilization (Crystallography & Stability):

-

Research confirms that while free-base dihydroisoquinolines are sensitive to air/neutral conditions, their salts (e.g., hexafluorophosphate or hydrochloride) stabilize the core and allow for X-ray crystallographic characterization without degradation.

-

Source: Puerto Galvis, C. E., et al. (2020).[3] "Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines..." RSC Advances. Link

-

-

General Stability of Cathinone/Imine Derivatives:

-

Studies on structurally related amine/imine derivatives (like cathinones) highlight -20°C as the optimal storage temperature to prevent oxidative instability.

-

Source: Glicksberg, L., & Kerrigan, S. (2017). "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology. Link

-

-

Chemical Properties & Handling:

-

1-Methyl-3,4-dihydroisoquinoline (analogous core) is classified as an irritant and requires cold storage (4°C or lower) even in commercial settings.

-

Source: ChemScene Product Safety Data (CAS 2412-58-0). Link

-

Sources

troubleshooting low conversion in catalytic hydrogenation of cyclic imines

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: #HYD-CYC-IMINE-001

Mission Statement

You have reached the specialized support hub for cyclic imine hydrogenation . This reaction class—critical for synthesizing chiral tetrahydroisoquinolines, pyrrolidines, and sultams—is notoriously deceptive. It often fails not because of "bad chemistry," but due to invisible kinetic traps: product inhibition, substrate instability, and catalyst poisoning.

This guide moves beyond generic advice. We treat your reaction as a system of competing rates. Below are the protocols to diagnose and fix low conversion.

Module 1: The Diagnostic Decision Tree

Before changing ligands or metals, visualize the failure mode.

Figure 1: Logic flow for diagnosing stalled hydrogenations. Follow the path to isolate the kinetic bottleneck.

Module 2: Tier 1 Support – Substrate Integrity

"My catalyst is dead immediately."

The Hidden Issue: Precursor Poisoning

Cyclic imines are often synthesized via methods that leave catalyst poisons (Vilsmeier-Haack, Bischler-Napieralski). Even ppm levels of sulfur or halides can deactivate Iridium or Palladium catalysts.

Q: How do I confirm precursor poisoning? A: Perform a "Standard Addition" test.

-

Run a standard hydrogenation with a known clean substrate (e.g., standard acetophenone imine).

-

Spike this reaction with 10% of your "problematic" cyclic imine.

-

Result: If the standard reaction stops, your cyclic imine contains a poison.

Protocol: Purification for Hydrogenation

| Contaminant Source | Purification Method | Rationale |

|---|---|---|

| Halides (POCl3 residues) | Pass through Basic Alumina (activity III). | Neutralizes HCl/halides that coordinate strongly to Ir/Rh. |

| Sulfur (Thionating agents) | Wash with AgNO3 solution or use scavenger resins. | Silver precipitates trace sulfur; resins trap thiols. |

| Imine Hydrolysis | Dry substrate azeotropically (Toluene) immediately before use. | Cyclic imines hydrolyze to ketones/aldehydes + amines (inhibitors) if wet. |

Module 3: Tier 2 Support – The "Stalling" Reaction

"The reaction starts fast but stops at 50% conversion."

The Root Cause: Product Inhibition

This is the most common failure mode in cyclic imine reduction. The product (a secondary or tertiary amine) is more basic and strongly coordinating than the starting imine. It binds to the metal center, forming a "dead" complex.

Q: How do I fix product inhibition? A: You must destabilize the Metal-Product complex or trap the product.

Strategy A: The Acid Effect (Protonation) Add a stoichiometric amount of acid (e.g., TFA or Acetic Acid) or run in acidic solvents (TFE).

-

Mechanism: Protonating the product amine (

) removes its ability to coordinate to the metal. -

Warning: Ensure your catalyst (e.g., Ir-PHOX) is acid-stable.

Strategy B: In-Situ Protection

Add Boc-Anhydride (

-

Mechanism: As the amine forms, it is immediately trapped as the N-Boc carbamate, which is non-coordinating.

-

Reference: This technique was famously validated by Hansen et al. for Rh-catalyzed enamine reduction to prevent inhibition.[1]

Module 4: Tier 3 Support – Advanced Activation (Iridium Systems)

"I am using an Iridium catalyst for enantioselectivity, but activity is zero."

The "Secret" Additive: Iodine ( )

For Iridium-catalyzed hydrogenation (e.g., using SpiroPhos, Binaphane, or Xyliphos ligands), the neutral precatalyst

Q: Why is my Iridium catalyst inactive?

A: It requires activation to form the active Ir(III) hydride species.

The Fix: Add Iodine (

Mechanism of Iodine Activation:

-

Oxidative Addition:

reacts with Ir(I) to form a bridged Ir(III) dimer. -

Lability: The Iodide ligand is more labile (weaker bridge) than Chloride, facilitating the opening of the coordination site for

and the imine substrate. -

Evidence: Zhou and colleagues demonstrated that adding

increased conversion from <5% to >95% for cyclic enamines/imines.

Figure 2: The Iodine Activation Pathway. Without iodide, the precatalyst often remains in a dormant state.

Summary of Recommended Conditions

| Parameter | Recommendation | Why? |

| Catalyst | Ir-SpiroPhos or Ir-PHOX | High enantioselectivity for cyclic imines; robust. |

| Additive | Essential activator for Iridium precursors. | |

| Solvent | TFE (Trifluoroethanol) or DCM/MeOH (1:1) | TFE stabilizes the transition state via H-bonding; avoids inhibition. |

| Pressure | 30–50 bar H2 | Cyclic imines are sterically hindered; high pressure drives kinetics. |

| Temp | Room Temp to 50°C | Start low to maximize ee; increase if conversion stalls. |

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009).[2][3] Journal of the American Chemical Society. Key Finding: Establishes Iodine (

) as a critical additive for achieving high conversion and enantioselectivity in cyclic systems. -

Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Hansen, K. B., et al. (2005).[4] Organic Letters. Key Finding: Demonstrates the use of

and kinetic profiling to solve product inhibition issues. -

Asymmetric Hydrogenation of Cyclic Imines. Wang, Y.-Q., et al. (2006).[5] Chemical Reviews. Key Finding: Comprehensive review of ligand classes (Transfer Hydrogenation vs. High Pressure) for cyclic imines.

-

The Metolachlor Process: Industrial Asymmetric Hydrogenation. Blaser, H.-U. (2002). Advanced Synthesis & Catalysis. Key Finding: Details the industrial scale-up of imine hydrogenation using Ir-Xyliphos and acid/iodide additives to reach TON > 1,000,000.

Sources

- 1. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

Validation & Comparative

Guide: 1H NMR Analysis of 3-Methyl-3,4-dihydroisoquinoline vs. Tetrahydroisoquinoline

Executive Summary